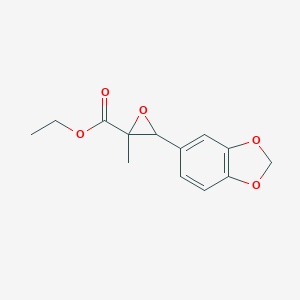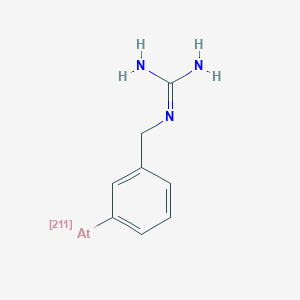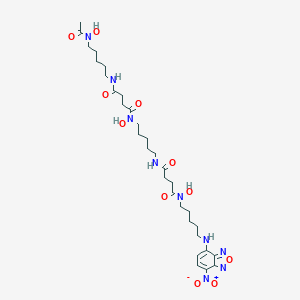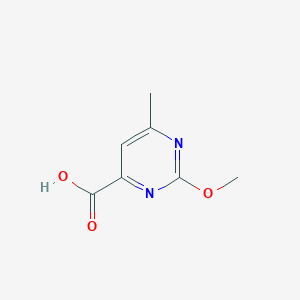
9-HODE
Descripción general
Descripción
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is a conjugated linoleic acid derivative. It is known for its inhibitory activity against fat accumulation and has been isolated from various natural sources, including the plant Valeriana fauriei
Aplicaciones Científicas De Investigación
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Mecanismo De Acción
Target of Action
The primary target of 9-Hode is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation and glucose homeostasis .
Mode of Action
This compound interacts with its target, PPARγ, and induces significant hypoglycemic effects . It achieves its therapeutic effect by mediating the metabolism of single molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily induces metabolomic alterations by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism . It also reverses the lipid metabolism disorder in diabetic mice mainly by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .
Pharmacokinetics
It’s known that this compound is a metabolite of the essential fatty acid, linoleic acid . It’s formed from linoleic acid by lipoxygenases .
Result of Action
The action of this compound results in significant hypoglycemic effects and alleviation of diabetic complications . It regulates dynamic fasting blood glucose, postprandial glucose, body weight, and biochemical parameters . It also has an attenuation effect on renal lesions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, under conditions of oxidative stress, this compound may form together with other isomers in cells and tissues . The structure and composition of the gut microbiota can also be significantly modified by this compound treatment .
Análisis Bioquímico
Biochemical Properties
9-HODE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the non-enzymatic oxidation of linoleic acid . It is found in mitochondrial and plasma membranes of rabbit reticulocytes .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in senescent liver cells, it induces liver steatosis in a paracrine manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it induces metabolomic alterations primarily by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound induces liver steatosis and activates SREBP1
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to have significant hypoglycemic effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in amino acid metabolism, glucose metabolism, and energy metabolism .
Transport and Distribution
It is known to be found in mitochondrial and plasma membranes of rabbit reticulocytes
Subcellular Localization
It is known to be found in mitochondrial and plasma membranes of rabbit reticulocytes , but the presence of any targeting signals or post-translational modifications that direct it to specific compartments or organelles is yet to be fully understood.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- can be achieved through several chromatographic steps. One method involves the extraction of the compound from natural sources such as Valeriana fauriei using ethanol (EtOH) followed by chromatographic purification . Another approach involves the enzymatic production from linoleic acid using lipoxygenase enzymes. For instance, the enzyme 9R-lipoxygenase from Nostoc sp. SAG 25.82 has been used to convert linoleic acid into 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- under specific conditions, including pH 8.5, 15°C, and the presence of acetone and Tween 80 .
Industrial Production Methods
the enzymatic approach using lipoxygenase enzymes offers a scalable method for producing this compound from linoleic acid-rich vegetable oils .
Análisis De Reacciones Químicas
Types of Reactions
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid, which exhibits cytotoxic activity against cancer cells .
Comparación Con Compuestos Similares
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is similar to other hydroxylated linoleic acid derivatives, such as 13-hydroxy-10E,12Z-octadecadienoic acid (13-HODE). it is unique in its specific inhibitory activity against fat accumulation and its potential cytotoxic effects . Other similar compounds include:
9-oxo-10E,12Z-octadecadienoic acid: Known for its cytotoxic activity against cancer cells.
13-hydroxy-10E,12Z-octadecadienoic acid: Another hydroxylated linoleic acid derivative with overlapping but distinct biological activities.
Propiedades
IUPAC Name |
(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249404 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98524-19-7 | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98524-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dimorphecolic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098524197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL87KT7C6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-9-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-HODE?
A1: this compound has the molecular formula C18H32O3 and a molecular weight of 296.49 g/mol.
Q2: Is there any information on the material compatibility of this compound?
A2: The provided research focuses on the biological activity of this compound. Information regarding its material compatibility is not discussed.
Q3: How is this compound synthesized in biological systems?
A3: this compound can be generated enzymatically and non-enzymatically. In the early stages of atherosclerosis, macrophages produce 13-HODE (another linoleic acid derivative) through the action of 15-lipoxygenase-1. [] In later stages of atherosclerosis and other conditions involving oxidative stress, both this compound and 13-HODE are primarily generated non-enzymatically. [] Enzymatically, this compound can be generated from linoleic acid by prostaglandin H synthase (PGHS), specifically PGHS-2. [] It can also be produced by the enzymatic activity of linoleate 9-lipoxygenase. []
Q4: What are the differences in the enantiomers of this compound produced?
A4: Different enzymes can produce different enantiomers of this compound. While the platelet-type and epidermis-type (12S)-lipoxygenases generate 9R-HODE from linoleic acid, the leukocyte-type (12S)-lipoxygenase produces 9S-HODE. [] Prostaglandin H synthase generates the 9R enantiomer. []
Q5: Is this compound found in free or esterified forms?
A5: this compound exists both in free and esterified forms. In the skin of hairless mice, it is primarily found in esterified forms within lipids. []
Q6: How does this compound interact with cells to exert its biological effects?
A6: this compound interacts with several cellular targets, including:
- G protein-coupled receptor G2A (GPR132): this compound acts as a ligand for GPR132, triggering downstream signaling cascades like intracellular calcium mobilization, inositol phosphate accumulation, and MAP kinase activation. [, ]
- Peroxisome Proliferator-Activated Receptor gamma (PPARγ): this compound can activate PPARγ, a nuclear receptor involved in lipid metabolism and inflammation. [, , , ]
- Transient Receptor Potential Vanilloid 1 (TRPV1) channels: this compound can activate TRPV1 channels, particularly in the spinal cord, contributing to inflammatory hyperalgesia (increased pain sensitivity). [, ]
Q7: What are the downstream effects of this compound signaling?
A7: this compound signaling through its various targets leads to diverse biological effects, including:
- Inflammatory responses: this compound is considered pro-inflammatory, contributing to the progression of atherosclerosis and potentially other inflammatory diseases. [, , , , , , , ]
- Regulation of lipid metabolism: this compound influences the expression of genes involved in lipid transport, uptake, and metabolism, such as Fatty Acid Binding Protein 4 (FABP4) and Stearoyl-CoA Desaturase (SCD). [, , ]
- Modulation of cell proliferation and apoptosis: this compound can inhibit cell proliferation and induce apoptosis, particularly in monocytes and macrophages. [, ]
- Pain sensitization: Activation of TRPV1 channels by this compound in the spinal cord contributes to inflammatory hyperalgesia. [, ]
Q8: How do the effects of this compound differ from its isomer, 13-HODE?
A8: While both this compound and 13-HODE are linoleic acid derivatives, they exhibit distinct biological activities:
- This compound is generally considered pro-inflammatory and has been associated with increased oxidative stress, apoptosis, and atheroma progression. [, , , , , , , ]
- 13-HODE, particularly in its 13S enantiomeric form, is often described as having protective and anti-inflammatory effects, especially in the early stages of atherosclerosis. It can activate PPARγ, promoting lipid clearance and potentially counteracting some of the detrimental effects of this compound. [, , ]
Q9: Does this compound play a role in neuronogenesis?
A9: Research suggests that this compound might negatively affect neuronogenesis, the process of generating new neurons. In studies using human neural stem cells, this compound was found to increase during cytomegalovirus infection, activating PPARγ, and impairing neuronogenesis. []
Q10: Is there a connection between this compound and pain?
A10: Yes, this compound has been implicated in inflammatory pain. Studies have shown that it can directly activate TRPV1 receptors in the spinal cord, leading to a heightened pain response, a condition known as hyperalgesia. [, ] This activation was found to be involved in inflammatory mechanical allodynia, where even a light touch becomes painful. [] Neutralizing this compound with antibodies can actually reduce pain caused by inflammation, suggesting its potential as a target for pain management. []
Q11: What is the clinical significance of this compound in atherosclerosis?
A11: this compound is considered a potential biomarker for atherosclerosis and a contributor to its progression. [] Increased levels of this compound have been found in atherosclerotic lesions. []
Q12: What are the implications of this compound in diabetes?
A12: In diabetes, increased oxidative stress leads to elevated this compound levels. [] this compound may contribute to the increased risk of atherosclerosis in diabetic patients. Additionally, this compound levels are elevated in acute liver injury, and LBPs may ameliorate this condition partly by regulating this compound. []
Q13: Can this compound be used as a biomarker for any other diseases?
A13: Research suggests that this compound could be a potential biomarker for:
- Ovarian Cancer: Elevated levels of this compound were linked to an increased risk of ovarian cancer, particularly in a study using prediagnostic serum samples. []
- Amyotrophic Lateral Sclerosis (ALS): Altered levels of this compound, along with other oxylipins, were observed in plasma samples from ALS patients. []
Q14: Is there any information on the ADME (absorption, distribution, metabolism, excretion) properties of this compound?
A14: The provided research primarily focuses on the cellular and molecular mechanisms of this compound. Detailed information on its ADME properties is limited and requires further investigation.
Q15: Are there known drug interactions with this compound?
A15: Specific drug interactions with this compound have not been extensively studied in the provided research.
Q16: What is the safety profile of this compound?
A16: The provided research does not provide detailed information on the toxicity and safety profile of this compound in humans.
Q17: Are there any known analytical methods for detecting and quantifying this compound?
A17: Various analytical techniques have been employed to study this compound, including:
- High-Performance Liquid Chromatography (HPLC): Both straight-phase (SP) and reverse-phase (RP) HPLC methods have been used to separate and identify this compound from other lipids. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound based on its mass-to-charge ratio. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS): These methods provide high sensitivity and selectivity for analyzing this compound and other related lipids in complex biological samples, such as plasma and serum. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















